molecular formula C9H6F4 B7891173 4-Fluoro-2-(trifluoromethyl)styrene

4-Fluoro-2-(trifluoromethyl)styrene

Cat. No. B7891173
M. Wt: 190.14 g/mol
InChI Key: GUWPGOSTFOMXNO-UHFFFAOYSA-N
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Description

4-Fluoro-2-(trifluoromethyl)styrene is a useful research compound. Its molecular formula is C9H6F4 and its molecular weight is 190.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoro-2-(trifluoromethyl)styrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-2-(trifluoromethyl)styrene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Copolymerizations with Styrene : 4-Fluoro-2-(trifluoromethyl)styrene has been studied in copolymerizations with styrene, showing its utility in creating novel polymer materials. For example, its reactivity towards polystyrene radicals was explored, highlighting its potential in polymer science (Bevington et al., 1995).

  • Surface Structure of Block Copolymers : Research on the surface structures of asymmetric block copolymers, including those with 4-Fluoro-2-(trifluoromethyl)styrene, demonstrated how fluorinated side groups affect the surface due to their low energy, influencing the material's properties (Yokoyama et al., 2004).

  • Free Radical Copolymerization Behavior : The copolymerization behavior of styrene with fluorinated styrenes, including 4-Fluoro-2-(trifluoromethyl)styrene, was correlated with the strength of π−π stacking interactions between aromatic fluorocarbons and hydrocarbons. This study provides insights into the molecular interactions and properties of these copolymers (Pugh, 2007).

  • Asymmetric Catalytic Applications : The compound has been used in asymmetric palladium-catalyzed direct fluoro-arylation of styrenes, showing its significance in organic synthesis for creating chiral monofluorinated compounds (Talbot et al., 2014).

  • Synthesis of Fluorinated Benzoxazepines : A study demonstrated an efficient, metal-free method for the preparation of 4-fluoro-1,3-benzoxazepines starting from styrenes, including 4-Fluoro-2-(trifluoromethyl)styrene. This highlights its utility in the synthesis of structurally diverse compounds in chemistry (Ulmer et al., 2016).

properties

IUPAC Name

1-ethenyl-4-fluoro-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWPGOSTFOMXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)styrene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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